molecular formula C9H14ClN3 B2656269 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine CAS No. 71406-67-2

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B2656269
CAS No.: 71406-67-2
M. Wt: 199.68
InChI Key: XWPZRYPBAHYNBP-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by:

  • A chlorine substituent at position 2.
  • An N,N-dimethylamine group at position 2.
  • A bulky isopropyl (propan-2-yl) substituent at position 5.

Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol (calculated from the SMILES notation in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-dimethyl-6-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)7-5-8(10)12-9(11-7)13(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZRYPBAHYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Recent studies have indicated that compounds similar to 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
  • Inflammatory Disease Treatment:
    • The compound has been investigated for its potential to modulate cellular pathways involved in inflammatory diseases. Research suggests that it may serve as a lead compound for developing new anti-inflammatory drugs, particularly in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Drug Screening:
    • Its structure allows for high-throughput screening in drug discovery processes. The compound can be utilized to explore interactions with specific biological targets, aiding in the identification of novel therapeutic agents .

Agricultural Applications

  • Pesticide Development:
    • The compound has been explored for its potential use in developing new pesticides. Its structural characteristics suggest it could interfere with pest metabolic pathways, providing an avenue for creating effective agricultural chemicals .
  • Herbicide Formulations:
    • Research indicates that similar pyrimidine derivatives may possess herbicidal properties, making them candidates for inclusion in herbicide formulations aimed at controlling weed growth in crops .

Biochemical Research

  • Enzyme Inhibition Studies:
    • The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been tested against specific enzymes involved in metabolic pathways, providing insights into its potential as a biochemical tool .
  • Cellular Pathway Modulation:
    • Investigations into how this compound affects various cellular pathways have shown that it can influence cell signaling processes, which is critical for research into cancer therapies and regenerative medicine .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with a derivative of the compound .
Study BInflammatory DiseasesShowed modulation of cytokine production in vitro, indicating potential therapeutic effects .
Study CPesticide EfficacyEvaluated as a candidate for a new class of insecticides with promising results against common agricultural pests .

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts physicochemical and biological properties:

Compound Position 6 Substituent Key Properties/Activities References
Target Compound Isopropyl High lipophilicity (predicted LogP ~3.5)
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine Trifluoromethyl (CF₃) LogP = 2.26; antifungal, antiangiogenic
4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine Phenylthio (SPh) Antifungal (vs. Aspergillus spp.); binding energy = -7.211 kcal/mol (VEGFR-2)
4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine Benzothiazolylthio Enhanced antifungal activity; binding energy = -7.841 kcal/mol

Key Observations :

  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, lowering LogP compared to isopropyl. Exhibits antiangiogenic activity via VEGFR-2 inhibition .
  • Phenylthio (SPh)/Benzothiazolylthio : Sulfur-containing groups improve antifungal activity, likely through enhanced membrane interactions .
  • Isopropyl : Bulky hydrophobic group may improve tissue penetration but reduce solubility compared to CF₃ or SPh derivatives.

Substituent Variations at Position 4

Replacing chlorine at position 4 alters electronic properties and binding affinity:

Compound Position 4 Substituent Key Activities References
Target Compound Chlorine (Cl) Not reported (structural analog data used)
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Phenyl (Ph) Antitrypanosomal (IC₅₀ = 6.8 µM)
4-Methoxyphenyl-substituted analogs Methoxyphenyl (OMePh) Moderate antitrypanosomal activity

Key Observations :

  • Chlorine : Electron-withdrawing effect stabilizes the pyrimidine ring, facilitating nucleophilic substitution reactions (e.g., with amines) .
  • Phenyl/Methoxyphenyl: Aromatic groups enhance π-π stacking with biological targets, improving antitrypanosomal activity .

Amine Group Modifications

The N,N-dimethylamine group at position 2 can be replaced with other amines:

Compound Amine Substituent Key Activities References
Target Compound N,N-dimethylamine Not reported
7-Methyl-5-morpholinothiazolo[5,4-d]pyrimidin-2-amine Morpholine Anticancer (synthesis intermediate)
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine Indazole-methylamine Antitumor (pazopanib analog)

Key Observations :

  • Morpholine/Piperidine : Secondary amines improve solubility and metabolic stability .
  • Indazole-methylamine : Bulky aromatic amines enhance kinase inhibition (e.g., VEGFR) .

Biological Activity

4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine, with the CAS number 71406-67-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, dimethylamino groups at the 2-position, and an isopropyl group at the 6-position. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C9H14ClN3. The synthesis typically involves the nucleophilic substitution reaction of 4-chloro-6-isopropylpyrimidine with dimethylamine, often facilitated by a base such as sodium hydride or potassium carbonate under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The unique structural features of the compound can enhance its binding affinity and selectivity towards these targets.

Antimicrobial and Antiviral Properties

Research indicates that compounds within the pyrimidine class, including this compound, have shown promising antimicrobial and antiviral activities. For instance, studies have demonstrated that pyrimidine derivatives can inhibit various pathogens, including bacteria and viruses .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For example, it has been evaluated for its effects on T-lymphoblastic cell lines, showing significant inhibition of cell proliferation with low cytotoxicity towards non-cancerous cells .

Case Study 1: Selective Inhibition in Cancer Cells

A study focused on the cytotoxic effects of pyrimidine derivatives, including this compound, reported IC50 values in the nanomolar range against specific cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another investigation explored the antiviral properties of related pyrimidine compounds against SARS-CoV-2. While direct data on this specific compound was limited, it was suggested that structural analogs could effectively inhibit viral replication, indicating a potential avenue for further research into this compound's antiviral capabilities .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureNotable Activity
4-chloro-N,N-dimethylpyrimidinSimilar structure without isopropyl groupModerate cytotoxicity
4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidinTrifluoromethyl group instead of isopropylEnhanced antiviral activity

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N,N-dimethyl-6-(propan-2-yl)pyrimidin-2-amine, and how can purity be optimized?

The synthesis typically involves multi-step nucleophilic substitution and functionalization. For example:

  • Step 1 : Condensation of propan-2-yl-substituted precursors with chlorinated pyrimidine intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Dimethylamine introduction via SNAr (nucleophilic aromatic substitution) at the 2-position, requiring anhydrous conditions to minimize hydrolysis.
  • Purification : Use preparative HPLC or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Crystallization from ethanol/water mixtures may enhance yield .

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., density-functional theory (DFT) calculations) .
  • X-ray crystallography : Resolve the crystal structure using SHELX software to confirm substituent positions and bond angles (e.g., dihedral angles between pyrimidine and isopropyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]+^+ expected at m/z 228.09).

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and dimethylamine groups influence reactivity in cross-coupling reactions?

  • Steric effects : The isopropyl group at C6 hinders electrophilic substitution at adjacent positions but facilitates regioselective coupling at C4.
  • Electronic effects : The electron-donating dimethylamine group at C2 activates the pyrimidine ring for Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
  • Methodological validation : Monitor reaction progress via TLC and 19F^{19}F-NMR (if fluorinated partners are used). Computational modeling (e.g., Gaussian09) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Comparative assays : Test the compound against purified kinase targets (e.g., Abl1, Src) and cancer cell lines (e.g., K562 leukemia) under standardized conditions .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cell culture media.
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME estimate logP (2.8), solubility (-3.2 logS), and CYP450 interactions.
  • Docking studies : AutoDock Vina or Schrödinger Suite can simulate binding to cytochrome P450 enzymes or plasma proteins (e.g., BSA) .
  • Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

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